

# (Rac)-Tovinontrine for Thalassemia: A Technical Review of a Discontinued Clinical Program

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the early-stage research and clinical development of **(Rac)-Tovinontrine** (IMR-687) for the treatment of  $\beta$ -thalassemia. Despite a promising preclinical profile, the clinical development program for Tovinontrine in hemoglobinopathies was ultimately discontinued. This document summarizes the available data, experimental methodologies, and the key findings that led to this decision, offering valuable insights for the drug development community.

# **Executive Summary**

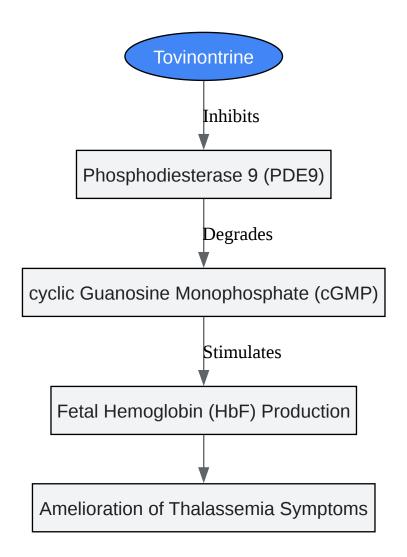
(Rac)-Tovinontrine is a potent and selective small molecule inhibitor of phosphodiesterase 9 (PDE9).[1] The therapeutic hypothesis was that by inhibiting PDE9, Tovinontrine would increase intracellular levels of cyclic guanosine monophosphate (cGMP), a signaling molecule known to play a role in various physiological processes, including the production of fetal hemoglobin (HbF).[1][2] An increase in HbF has the potential to ameliorate the clinical symptoms of  $\beta$ -thalassemia.

Preclinical studies in mouse models of  $\beta$ -thalassemia suggested a potential therapeutic benefit, showing improvements in hematological parameters.[3][4] However, the subsequent Phase 2b clinical trial, known as the Forte study, failed to demonstrate a meaningful clinical benefit in patients with  $\beta$ -thalassemia.[5] Interim analyses revealed no significant reduction in transfusion burden or improvement in disease-related biomarkers, leading to the termination of the clinical development program for this indication.[1]



### **Mechanism of Action**

Tovinontrine's mechanism of action is centered on the inhibition of PDE9.[1] PDE9 is an enzyme that specifically degrades cGMP.[6] By inhibiting PDE9, Tovinontrine leads to an accumulation of intracellular cGMP.[1] This increase in cGMP was hypothesized to stimulate y-globin expression, leading to increased production of HbF.[2] The intended multimodal action of Tovinontrine also included effects on red blood cells, white blood cells, and adhesion molecules.[6]



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Proposed Signaling Pathway of Tovinontrine in Thalassemia.

# Preclinical Research In Vivo Efficacy in a Mouse Model of β-Thalassemia



Preclinical studies utilizing the Hbbth1/th1 mouse model of  $\beta$ -thalassemia provided the initial proof-of-concept for Tovinontrine.

#### Experimental Protocol:

- Animal Model: Hbbth1/th1 mice, a model that recapitulates many of the hematological defects observed in human β-thalassemia.
- · Treatment: Tovinontrine administered orally.
- Parameters Measured: Total hemoglobin, red blood cell count, and other hematological indices.
- Analysis: Comparison of hematological parameters between Tovinontrine-treated and vehicle-treated mice.

#### Summary of Preclinical Findings:

Parameter	Outcome	Reference
Total Hemoglobin	Increased in Tovinontrine- treated mice compared to control.	[3][4]
Red Blood Cell Count	Increased in Tovinontrine- treated mice compared to control.	[3][4]

These encouraging preclinical results provided the rationale for advancing Tovinontrine into clinical trials for β-thalassemia.[3][4]

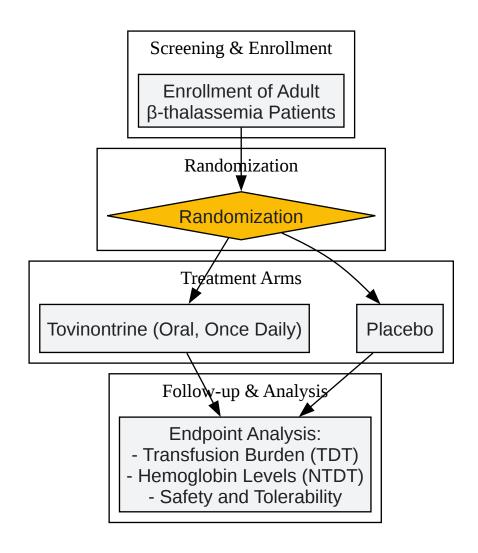
## **Clinical Development: The Forte Phase 2b Trial**

The Forte study (NCT04411082) was a randomized, double-blind, placebo-controlled Phase 2b clinical trial designed to evaluate the efficacy, safety, and tolerability of Tovinontrine in adult patients with  $\beta$ -thalassemia.[1]

#### Experimental Protocol:



- Study Design: Randomized, double-blind, placebo-controlled.[1]
- Patient Population: Adult subjects with β-thalassemia, including both transfusion-dependent (TDT) and non-transfusion-dependent (NTDT) patients.[1]
- Intervention: Tovinontrine administered orally once daily.[1]
- Primary Endpoints:
  - For TDT patients: Reduction in transfusion burden.[1]
  - For NTDT patients: Improvement in hemoglobin levels.
- Secondary Endpoints: Changes in iron loading, iron chelation requirements, and serum ferritin levels.[1]





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Simplified Workflow of the Forte Phase 2b Clinical Trial.

Summary of Clinical Trial Results:

Interim analyses of the Forte trial data revealed a lack of clinical efficacy for Tovinontrine in the β-thalassemia patient population.[1]

Outcome Measure	Result	Reference
Transfusion Burden (TDT patients)	No meaningful benefit observed.	[5]
Disease-Related Biomarkers	No significant improvement.	[5]
Safety and Tolerability	Generally well-tolerated.	[6]

The disappointing interim results led to the discontinuation of the Forte trial and the termination of the Tovinontrine development program for  $\beta$ -thalassemia and sickle cell disease.[5]

## **Conclusion and Future Perspectives**

The development of **(Rac)-Tovinontrine** for β-thalassemia serves as a critical case study in the challenges of translating promising preclinical findings into clinical efficacy. While the mechanism of action, targeting the PDE9-cGMP-HbF pathway, was scientifically sound, the clinical trial failed to demonstrate a tangible benefit to patients.

Several factors could have contributed to this outcome, including:

- Insufficient target engagement in humans at the doses studied.
- Complexities in the pathophysiology of β-thalassemia that were not adequately addressed by PDE9 inhibition alone.
- Differences between the mouse model and human disease.

Despite the discontinuation of the Tovinontrine program, the exploration of pathways that induce HbF production remains a valid and important therapeutic strategy for β-thalassemia



and other hemoglobinopathies. Future research in this area will benefit from the lessons learned from the Tovinontrine clinical trials. A thorough analysis of the pharmacokinetic and pharmacodynamic data from the Forte study, if made publicly available, would be invaluable to the scientific community in designing the next generation of therapies for these debilitating diseases.

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